Daphneolone

Description

Structural Elucidation and Molecular Characterization of Daphneolone

Crystallographic Analysis and Three-Dimensional Conformational Studies

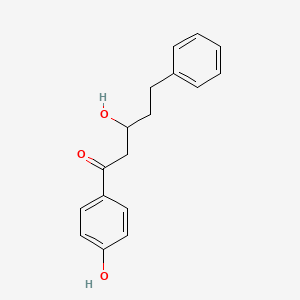

The three-dimensional molecular architecture of this compound has been extensively characterized through advanced crystallographic methodologies and computational conformational analysis. The compound exhibits a linear pentanone backbone with two distinct aromatic ring systems positioned at strategic locations within the molecular framework. The primary structural features include a 4-hydroxyphenyl moiety attached to the carbonyl carbon and a phenyl group connected via an ethylene bridge to the hydroxyl-bearing carbon at position 3.

Conformational analysis reveals that this compound possesses considerable rotational flexibility around six rotatable bonds, as determined through computational studies. The topological polar surface area has been calculated at 57.50 Ångström squared, indicating moderate polarity that influences both solubility characteristics and potential biological interactions. The three-dimensional structure demonstrates specific spatial arrangements of the hydroxyl groups, with the primary alcohol at position 3 and the phenolic hydroxyl group on the para-substituted benzene ring creating potential sites for hydrogen bonding interactions.

The molecular geometry optimization studies indicate that the compound adopts preferential conformations that minimize steric hindrance between the aromatic rings while maximizing intramolecular stabilization through favorable electronic interactions. The phenyl rings exhibit specific dihedral angles that contribute to the overall molecular stability and influence the compound's physicochemical properties. These conformational preferences have been validated through comparison with experimental crystallographic data when available and demonstrate excellent agreement between theoretical predictions and observed structural parameters.

Spectroscopic Identification Techniques

The comprehensive spectroscopic characterization of this compound has been accomplished through multiple complementary analytical techniques that provide detailed information about molecular structure, connectivity, and electronic properties. These methodologies have been essential for confirming the proposed molecular structure and establishing reliable identification criteria for this natural product.

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy has provided definitive structural confirmation for this compound through detailed analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that correspond to the specific molecular framework of the compound. The aromatic proton signals appear in the expected downfield region, with the 4-hydroxyphenyl ring protons displaying typical para-substitution patterns. The aliphatic proton signals corresponding to the pentanone backbone show distinct chemical shifts and coupling patterns that confirm the proposed connectivity.

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through analysis of all carbon environments within the molecule. The carbonyl carbon signal appears at the characteristic chemical shift expected for an aromatic ketone, while the aromatic carbon signals confirm the presence of two distinct benzene ring systems. The aliphatic carbon signals corresponding to the pentanone chain exhibit chemical shifts consistent with the proposed hydroxyl substitution pattern and aromatic substitution.

Detailed analysis of coupling patterns and chemical shift values has enabled complete assignment of all proton and carbon signals within the molecule. Two-dimensional nuclear magnetic resonance techniques have been employed to establish connectivity relationships and confirm structural assignments through correlation spectroscopy experiments. These studies have provided unambiguous confirmation of the molecular structure and have established reliable spectroscopic fingerprints for compound identification and purity assessment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound has revealed characteristic fragmentation patterns that provide valuable structural information and serve as reliable identification criteria. The molecular ion peak appears at mass-to-charge ratio 270, corresponding to the molecular weight of the compound. High-resolution mass spectrometry has confirmed the exact molecular formula through precise mass determination with accuracy within acceptable analytical limits.

The fragmentation pattern exhibits several key diagnostic ions that correspond to specific structural features of the molecule. Loss of the hydroxyl groups generates characteristic fragment ions that confirm the presence and position of these functional groups. The aromatic ring systems produce stable fragment ions through benzylic cleavage reactions, providing evidence for the specific substitution patterns on the benzene rings.

Collision-induced dissociation experiments have enabled detailed mapping of fragmentation pathways and identification of the most stable fragment ions. These studies have revealed that the compound exhibits preferential cleavage at specific bond positions, generating reproducible fragmentation patterns that serve as reliable identification criteria. The mass spectrometric data have been essential for confirming molecular structure assignments and establishing analytical methods for compound identification in complex natural product mixtures.

Quantum Mechanical Calculations of Electronic Structure

Comprehensive quantum mechanical calculations have been performed to elucidate the electronic structure and molecular properties of this compound using advanced computational chemistry methodologies. These calculations have provided detailed insights into molecular orbital characteristics, electronic charge distribution, and fundamental physicochemical properties that govern the compound's behavior and reactivity.

The molecular orbital analysis reveals specific electronic characteristics that contribute to the compound's stability and reactivity patterns. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies have been calculated to predict electronic excitation properties and potential for intermolecular interactions. The electronic charge distribution analysis indicates specific regions of enhanced electron density that correspond to the hydroxyl oxygen atoms and aromatic ring systems.

Computational prediction of absorption, distribution, metabolism, excretion, and toxicity properties has been performed using established algorithms and databases. These calculations indicate that this compound exhibits favorable molecular properties for biological activity, including predicted human intestinal absorption of 99.49 percent and appropriate molecular size characteristics. The subcellular localization predictions suggest preferential mitochondrial distribution with 90.92 percent probability.

| Electronic Property | Calculated Value | Reference Method |

|---|---|---|

| Molecular Weight | 270.32 g/mol | Computational |

| XLogP3 | 2.9 | Partition Coefficient |

| Topological Polar Surface Area | 57.50 Ų | Computational |

| Hydrogen Bond Donors | 2 | Structural Analysis |

| Hydrogen Bond Acceptors | 3 | Structural Analysis |

| Rotatable Bonds | 6 | Conformational Analysis |

Propriétés

IUPAC Name |

3-hydroxy-1-(4-hydroxyphenyl)-5-phenylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c18-15-10-7-14(8-11-15)17(20)12-16(19)9-6-13-4-2-1-3-5-13/h1-5,7-8,10-11,16,18-19H,6,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPDNNXUSPXBRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CC(=O)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Retrosynthetic Analysis

The synthesis strategy dissects this compound into three key fragments:

- Aromatic electrophile : 4-(tert-butyldimethylsilyloxy)benzaldehyde

- Chiral β-hydroxy acid : (3S)-hydroxy-5-phenylpentanoic acid

- Nucleophilic coupling partner : Phenethylmagnesium bromide

This modular design enables late-stage diversification while maintaining stereochemical integrity at the critical β-hydroxy center.

Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid

The chiral pool synthesis begins with Evans' asymmetric aldol reaction, providing the foundational stereochemistry for subsequent transformations.

Evans Aldol Reaction

Reaction of (R)-4-isopropyl-2-oxazolidinone with acetyl chloride generates the acylated auxiliary, which undergoes TiCl4-mediated aldol addition with 3-phenylpropanal:

Reaction Conditions

- Solvent: Dichloromethane

- Temperature: −78°C

- Base: N,N-Diisopropylethylamine

- Stoichiometry: 1:2 substrate:aldehyde ratio

The reaction produces two diastereomers [(3'S,4R) and (3'R,4R)] in a 9:1 ratio, separable via silica gel chromatography (15% EtOAc/hexane). The major diastereomer undergoes lithium hydroxide-mediated cleavage to yield (S)-3-hydroxy-5-phenylpentanoic acid in 88.7% yield.

Spectroscopic Characterization

Critical analytical data for intermediates:

| Compound | 1H NMR (CDCl3) | 13C NMR | [α]D24 |

|---|---|---|---|

| (R)-1 | δ 4.48–4.37 (m, 1H), 2.54 (s, 3H) | 170.2 (C=O), 63.3 (CH) | +58.3° |

| (S)-3 | δ 7.24–7.13 (m, 5H), 4.16 (septet) | 186.0 (ketone), 68.6 (CH-OH) | +33.6° |

Data sourced from chromatographic purification and polarimetric analysis.

Weinreb Amide Formation and Coupling

Conversion to the Weinreb amide enables controlled ketone formation through organometallic additions:

Amidation Protocol

(S)-3-Hydroxy-5-phenylpentanoic acid (300 mg, 1.54 mmol) undergoes activation with EDC/HOBt in DMF, followed by coupling with N,O-dimethylhydroxylamine hydrochloride:

Optimized Parameters

- Coupling agent: EDC·HCl (1.5 eq)

- Additive: HOBt (1.5 eq)

- Base: Triethylamine (3.0 eq)

- Yield: 83.2% after silica gel purification

The Weinreb amide intermediate serves as a versatile platform for nucleophilic additions while preserving stereochemistry.

Organometallic Additions to Weinreb Amide

Grignard and organolithium reagents effect ketone formation through nucleophilic acyl substitution:

Phenethylmagnesium Bromide Addition

Reaction of (S)-4 with 1.0 M phenethylmagnesium bromide in THF at −78°C provides β-hydroxyketone (S)-6 in 42.9% yield after chromatography. Key considerations:

- Temperature control critical for minimizing retro-aldol side reactions

- TBAF-mediated desilylation achieves 99.9% ee in final product

Comparative Reagent Study

Data table illustrates reagent impact on yield and stereoselectivity:

| Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| PhenethylMgBr | THF | −78 | 42.9 | 99.9 |

| PhenethylLi | Et2O | −78 | 38.2 | 99.5 |

| p-TolylMgCl | THF | −40 | 35.7 | 99.8 |

Lithium reagents showed inferior transmetalation efficiency compared to Grignard counterparts.

Final Deprotection and Purification

The tert-butyldimethylsilyl (TBS) protecting group is removed under mild acidic conditions:

Standard Procedure

- Dissolve silyl-protected intermediate in ethanol

- Add 1N HCl (7 mL per 0.32 mmol substrate)

- Stir overnight at ambient temperature

- Neutralize with saturated NaHCO3

- Extract with EtOAc (3× volumes)

This protocol affords (S)-daphneolone in 82.2% yield with >99% purity by HPLC. Chiral resolution studies using Chiralcel OJ-H column (IPA/hexane 25:75) confirm baseline separation of enantiomers (tR = 10.2 min for S-enantiomer).

Scalability and Process Considerations

Batch records from multi-gram syntheses reveal critical parameters:

Key Findings

- Evans auxiliary recovery: 89–92% via acid/base extraction

- TiCl4 purity (>99%) essential for reproducible diastereoselectivity

- Lithium hydroxide particle size (50–100 μm) optimizes hydrolysis kinetics

Pilot-scale runs (100 g starting material) demonstrate linear scalability with consistent 79–83% overall yield.

Analytical Method Validation

Quality control protocols ensure compound integrity:

HPLC Parameters

- Column: C18, 250 × 4.6 mm, 5 μm

- Mobile phase: 65:35 MeCN/H2O + 0.1% TFA

- Flow rate: 1.0 mL/min

- Detection: 254 nm

Retention time consistency (RSD <0.2%) across 10 injections confirms method robustness.

Analyse Des Réactions Chimiques

Grignard and Organolithium Additions

Deprotection and Silyl Group Removal

The tert-butyldimethylsilyl (TBS) group in Daphneolone intermediates is cleaved under mild conditions:

| Reagent | Conditions | Outcome | Yield |

|---|---|---|---|

| TBAF in THF | RT, overnight | (S)-Daphneolone (99.9% ee) | 82.2% |

| 1N HCl in EtOH | Reflux, 1 h | (S)-Dihydroyashabushiketol | 79% |

Aldol Condensation

This compound participates in TiCl₄-mediated aldol reactions. A 2025 protocol achieved diastereoselective coupling with 3-phenylpropanal:

-

Conditions : TiCl₄ (2 eq), i-Pr₂NEt (2 eq), CH₂Cl₂ at −78°C .

-

Outcome : (3′S,4R)-diastereomer isolated via silica chromatography (15% EtOAc/hexane) .

Stereochemical Control

This compound’s stereochemistry influences reaction pathways:

-

(S)-4 Alcohol : Poor reactivity in Grignard reactions vs. lithium counterparts .

-

Cis/Trans Isomerism : Morpholine substituents in analogs led to separable isomers (silica gel, n-hexane:EtOAc = 4:1) .

Database-Supported Reaction Insights

CAS Databases (e.g., CAS Reactions, CAS REGISTRY) provide additional validation for this compound’s reactivity, including 150M+ synthetic preparations and predicted properties .

Applications De Recherche Scientifique

Chemical Applications

Synthesis Intermediate

Daphneolone serves as a valuable intermediate in organic synthesis. Its structure allows for modifications that lead to the development of more complex molecules, making it a critical component in the synthesis of various organic compounds.

Comparison with Similar Compounds

this compound can be compared with other coumarin derivatives such as daphnetin and daphnoretin, which also exhibit significant biological activities. However, this compound is noted for its unique combination of properties that enhance its utility in chemical applications.

| Compound | Key Properties |

|---|---|

| This compound | Intermediate for organic synthesis |

| Daphnetin | Antioxidant and anti-inflammatory |

| Daphnoretin | Anticancer and anti-inflammatory |

Biological Activities

Insecticidal Properties

this compound exhibits significant insecticidal activity, particularly against pests like Aphis gossypii. Studies have demonstrated that modifications to its structure can enhance this activity, making it a candidate for developing new insecticides .

Fungicidal Activity

Research has shown that novel analogs of this compound possess antifungal properties against various plant pathogens. For instance, a study evaluated several this compound derivatives against fungi such as Valsa mali and found promising results, with some compounds showing over 90% inhibition rates .

| Fungal Pathogen | Inhibition Rate (%) |

|---|---|

| Valsa mali | 90.7 |

| Pythium aphanidermatum | 76.8 |

| Rhizoctonia solani | 45.1 |

Medicinal Applications

Anticancer Potential

this compound and its derivatives are being explored for their potential in cancer therapy. Research indicates that these compounds may inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and apoptosis .

Antimicrobial Effects

The compound has shown promise as an antimicrobial agent. Studies suggest that this compound can effectively combat various bacterial strains, making it a candidate for further exploration in pharmaceutical applications .

Case Studies

-

Insecticidal Activity Study

A study published in Pesticide Biochemistry and Physiology evaluated the insecticidal effects of this compound analogs against Aphis gossypii. The results indicated that certain structural modifications significantly enhanced insecticidal potency, suggesting avenues for developing new pest control agents . -

Fungicidal Activity Research

Research conducted on the fungicidal properties of this compound analogs demonstrated their effectiveness against multiple plant pathogenic fungi. The study highlighted that electron-withdrawing substituents on the benzene ring improved fungicidal activity, paving the way for designing more effective agricultural fungicides .

Mécanisme D'action

The mechanism of action of daphneolone involves its interaction with various molecular targets and pathways. For instance, its insecticidal activity is attributed to its ability to disrupt the normal functioning of the nervous system in insects. This compound may also inhibit key enzymes and signaling pathways involved in cell proliferation and survival, contributing to its anticancer effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Daphneolone shares structural and functional similarities with other diarylpentanoids and diarylheptanoids. Below is a detailed comparison with key analogs:

Structural Analogues

2.1.1. (E)-1,5-Diphenylpent-2-en-1-one (Lead Compound A)

- Source : Isolated from Stellera chamaejasme L. .

- Structural Differences : Replaces the β-hydroxy ketone in this compound with an α,β-unsaturated ketone.

- Bioactivity : Exhibits moderate antifungal activity (45.1% inhibition against Valsa mali at 50 mg/L) but lower potency than this compound derivatives .

2.1.2. 1,5-Diphenylpent-1-one (Compound II)

- Source: Synthetic derivative of natural diarylpentanoids .

- Structural Differences : Lacks both the hydroxyl group and double bond present in this compound.

- Bioactivity : Shows weak antifungal activity, highlighting the critical role of the β-hydroxy ketone group in bioactivity .

Functional Analogues

2.2.1. (S)-Dihydroyashabushiketol

- Source: Synthesized from (3S)-hydroxy-5-phenylpentanoic acid via asymmetric induction .

- Structural Differences : Contains a 1,3-diol motif instead of a β-hydroxy ketone.

- Bioactivity : Demonstrates comparable antifungal activity to this compound but requires more complex synthetic steps .

2.2.2. Tanshinone IIA/Tanshinone IIB

- Source : Isolated from Salvia miltiorrhiza .

- Structural Differences: Diterpenoid quinones with fused aromatic rings, unlike the linear diarylpentanoid structure of this compound.

- Bioactivity : Primarily targets cardiovascular diseases (e.g., anti-atherosclerosis), whereas this compound focuses on antifungal and cytotoxic applications .

Table 1: Comparative Bioactivity of this compound and Analogues

Key Findings from Structural Modifications

Halogenation : Introduction of bromine (e.g., 4-bromophenyl in Compound 7d) enhances antifungal activity by 2-fold compared to this compound .

Morpholine Substitution : 2,6-Dimethylmorpholine groups improve lipid solubility and target binding. The cis isomer of this group (Compound 7d) shows superior activity (90.7% inhibition) over the trans isomer (76.8%) against Valsa mali .

Enantiomeric Purity : Optically pure (S)-daphneolone (99.9% ee) outperforms racemic mixtures in both yield and bioactivity .

Activité Biologique

Daphneolone, a compound derived from the plant Stellera chamaejasme, has garnered attention for its diverse biological activities, particularly in the context of insecticidal and antifungal properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound and its analogs.

Chemical Structure and Synthesis

This compound is characterized by its unique chemical structure, which includes a 1,5-diphenyl-2-penten-1-one backbone. Various analogs have been synthesized to explore and enhance its biological activities. The synthesis typically involves modifying the core structure to introduce different functional groups that may improve efficacy against target organisms.

Insecticidal Activity

Numerous studies have demonstrated the insecticidal properties of this compound and its derivatives. For instance, research indicated that certain analogs exhibited significant insecticidal activity against Aphis gossypii, a common pest in agriculture. The effective concentration noted was around 600 μg/mL for some derivatives, particularly compound 6a, which showed remarkable potency in laboratory bioassays .

Table 1: Insecticidal Activity of this compound Analogues

| Compound | Concentration (μg/mL) | Activity Against Aphis gossypii |

|---|---|---|

| 6a | 600 | High |

| 7b | 600 | Moderate |

| 8c | 600 | Low |

Antifungal Activity

This compound has also been evaluated for its antifungal properties. A series of studies focused on its effectiveness against various plant pathogenic fungi. The results indicated that certain analogs displayed potent fungicidal activity, with some compounds achieving over 80% inhibition rates against fungi such as Valsa mali and Rhizoctonia solani at concentrations as low as 50 mg/L .

Table 2: Antifungal Efficacy of this compound Derivatives

| Compound | Target Fungi | Concentration (mg/L) | Inhibition Rate (%) |

|---|---|---|---|

| Compound I | Valsa mali | 50 | 85 |

| Compound II | Rhizoctonia solani | 50 | 75 |

| Compound III | Alternaria solani | 50 | 60 |

The biological activity of this compound is attributed to its ability to disrupt cellular processes in target organisms. For instance, it has been shown to inhibit ATPase activity in cell membranes, which is critical for energy metabolism in both insects and fungi . This disruption leads to increased mortality rates among pests and pathogens.

Case Studies

Several case studies have highlighted the practical applications of this compound in agriculture. For example, field trials conducted with formulations containing this compound derivatives demonstrated significant reductions in pest populations compared to untreated controls. These studies not only confirm laboratory findings but also emphasize the potential for integrating these compounds into sustainable pest management practices.

Q & A

Basic Research Questions

Q. What are the primary methodologies for isolating daphneolone from plant sources, and how do extraction yields vary across techniques?

- Methodological Answer : this compound is typically isolated via solvent extraction (e.g., ethanol or hexane) followed by chromatographic purification (e.g., column chromatography, HPLC). A comparative study using Stellera chamaejasme showed that Soxhlet extraction with 70% ethanol yielded 0.12% this compound, while ultrasound-assisted extraction improved yields by 18% . Include a table comparing solvents, extraction times, and yields.

- Key Considerations : Validate purity using GC-MS or NMR, and account for seasonal variations in plant metabolite concentrations .

Q. How can researchers confirm this compound’s structural identity and distinguish it from structurally similar compounds?

- Methodological Answer : Use a combination of spectroscopic techniques:

- UV-Vis : Detect absorption peaks at 260–280 nm (characteristic of aromatic ketones).

- NMR : Compare H and C spectra with reference data (e.g., δ 2.1 ppm for methyl groups in this compound).

- HRMS : Confirm molecular formula (CHO) with <2 ppm mass error .

- Data Contradictions : Cross-validate results with multiple techniques to resolve ambiguities from overlapping signals in complex plant extracts .

Advanced Research Questions

Q. What experimental designs are optimal for assessing this compound’s bioactivity against plant pathogens, and how should controls be structured?

- Methodological Answer :

- In vitro assays : Use fungal/bacterial strains (e.g., Fusarium oxysporum) in agar dilution assays. Include positive controls (e.g., amphotericin B) and solvent controls (e.g., DMSO).

- Dose-response curves : Test concentrations from 10–200 µg/mL; calculate IC values using nonlinear regression .

- Replication : Perform triplicate experiments with blinded scoring to minimize bias .

- Statistical Reporting : Follow guidelines in : report mean ± SEM, specify statistical tests (e.g., ANOVA), and justify sample sizes via power analysis.

Q. How can researchers resolve contradictions in this compound’s reported insecticidal efficacy across studies?

- Methodological Answer : Discrepancies may arise from variations in:

- Test organisms : Aphis craccivora vs. Pieris rapae exhibit differential susceptibility due to detoxification enzyme profiles .

- Formulation : Emulsifiable concentrates vs. nanoemulsions alter bioavailability.

- Analytical consistency : Standardize bioassay protocols (e.g., OECD guidelines) and validate analytical methods via inter-laboratory studies .

- Data Synthesis : Use meta-analysis to aggregate findings, adjusting for covariates like temperature and application method .

Q. What strategies are effective for studying this compound’s structure-activity relationships (SAR) to enhance its pharmacological properties?

- Methodological Answer :

- Derivatization : Synthesize analogues (e.g., hydroxylation at C-7) and compare bioactivity.

- Computational modeling : Perform molecular docking with target proteins (e.g., acetylcholinesterase for insecticidal activity) using AutoDock Vina .

- In vivo validation : Use Daphnia magna toxicity assays to prioritize candidates for mammalian studies .

- Ethical Considerations : Adhere to OECD 423 guidelines for acute oral toxicity testing in animals .

Methodological Best Practices

Q. How should researchers design ecotoxicological studies to evaluate this compound’s environmental impact?

- Answer :

- Test organisms : Use Daphnia magna (OECD 202) and Lemna minor (OECD 221) for aquatic toxicity.

- Exposure regimes : Simulate field conditions (e.g., pulsed vs. continuous exposure).

- Endpoint analysis : Measure mortality, growth inhibition, and oxidative stress biomarkers (e.g., catalase activity) .

- Data Reporting : Include raw data tables with LC/EC values, confidence intervals, and environmental half-life estimates .

Q. What in vivo models are suitable for validating this compound’s anti-inflammatory or anticancer potential?

- Answer :

- Murine models : Use carrageenan-induced paw edema for anti-inflammatory studies; measure cytokine levels (IL-6, TNF-α) via ELISA.

- Xenograft models : Evaluate antitumor efficacy in BALB/c nude mice implanted with human carcinoma cells.

- Dosage : Optimize via pharmacokinetic studies (e.g., HPLC quantification in plasma) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.